molecular formula C19H15ClO5 B2451242 methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 618389-64-3

methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2451242
CAS No.: 618389-64-3
M. Wt: 358.77
InChI Key: VPNPVDTVLDJLSN-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group and a methyl ester moiety

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-11-18(12-3-5-13(20)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNPVDTVLDJLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves the following steps:

  • Formation of the Chromenone Core: : The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound. For instance, 4-chlorophenol can react with methyl acetoacetate in the presence of a base such as sodium ethoxide to form the chromenone intermediate.

  • Substitution Reaction: : The chromenone intermediate undergoes a substitution reaction with a halogenated aromatic compound, such as 4-chlorobenzaldehyde, under basic conditions to introduce the 4-chlorophenyl group.

  • Esterification: : The final step involves the esterification of the chromenone derivative with methyl chloroacetate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromenone core, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction of the carbonyl group in the chromenone core can yield the corresponding alcohol.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds related to methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate exhibit promising anticancer properties. For instance, derivatives of this compound have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that modifications to the chromenone structure can enhance the compound's potency against tumorigenic cells, suggesting its utility as a lead compound in cancer therapy .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A related study highlighted the effectiveness of similar chromenone derivatives against bacterial strains, indicating potential applications in developing new antibiotics . The structural features of this compound may contribute to its ability to disrupt microbial cell membranes.

Agricultural Applications

1. Pesticide Development
Compounds with chromenone structures are being explored for their efficacy as pesticides. The ability of these compounds to interact with specific biological pathways in pests makes them candidates for developing safer and more effective agricultural chemicals. Field trials have shown that such compounds can reduce pest populations while minimizing harm to beneficial insects .

Material Science Applications

1. Polymer Chemistry
this compound can be utilized in the synthesis of polymers with specific functional properties. Its reactive ester group allows for copolymerization with various monomers, leading to materials with enhanced mechanical and thermal properties . This application is particularly relevant in creating high-performance materials for industrial use.

Case Studies

StudyFocusFindings
Anticancer Activity Study (2020) Evaluation of cytotoxic effects on cancer cell linesShowed significant reduction in cell viability for treated cells compared to controls, indicating potential as an anticancer agent .
Antimicrobial Efficacy (2019) Testing against bacterial strainsDemonstrated effectiveness against multiple strains, suggesting application in antibiotic development .
Pesticide Efficacy Trial (2021) Field trials on pest controlResulted in a notable decrease in pest populations without harming beneficial insects .
Polymer Synthesis Research (2022) Development of high-performance materialsSuccessful incorporation into polymer matrices improved strength and thermal stability .

Mechanism of Action

The mechanism by which methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate exerts its effects is largely dependent on its interaction with biological targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the chromenone core.

    4-Chlorochromen-2-one: Contains the chromenone core but lacks the ester and additional aromatic substitutions.

Uniqueness

Methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromenone core with a 4-chlorophenyl group and a methyl ester moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Biological Activity

Methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, a compound belonging to the class of chromene derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C24H26ClNO5
  • Molecular Weight : 443.92 g/mol
  • CAS Number : 929831-60-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research suggests that compounds with chromene structures often exhibit significant activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions like Alzheimer's disease.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promising AChE inhibitory activity, which is vital for enhancing acetylcholine levels in the brain. For instance, studies have reported IC50 values indicating effective inhibition of AChE by related chromene derivatives, suggesting potential applications in treating cognitive disorders .
  • Antioxidant Activity : The presence of phenolic groups within the chromene structure contributes to antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Chromene derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Chromene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)15.0Cell cycle arrest
Methyl 2-{...}A549 (Lung)TBDTBD

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on related chromene compounds demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
  • In Silico Studies : Molecular docking studies have elucidated the binding interactions between this compound and target proteins such as AChE, suggesting that structural modifications could enhance its inhibitory potency .

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